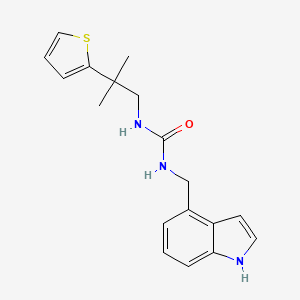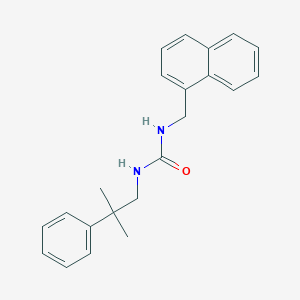
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea, also known as ITU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. ITU is a urea derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exert a wide range of biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). In addition, this compound has been found to modulate the expression of various genes involved in the regulation of inflammation, apoptosis, and cell proliferation.
実験室実験の利点と制限
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has several advantages as a research tool. It is relatively easy to synthesize and purify, and its pharmacological properties make it a versatile compound for studying various diseases. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several potential future directions for the research on 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of this compound's potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea involves the condensation of 1-(1H-indol-4-ylmethyl)-3-chloro-2-propanol with 2-methyl-2-thiophen-2-ylpropylamine, followed by the reaction with urea. The final product is obtained after purification through column chromatography.
科学的研究の応用
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In addition, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,16-7-4-10-23-16)12-21-17(22)20-11-13-5-3-6-15-14(13)8-9-19-15/h3-10,19H,11-12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMRGKKXJSTDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=C2C=CNC2=CC=C1)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7432341.png)
![1-[(2-Fluoropyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432366.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)

![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)
![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)

![2-[4-[2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-oxoacetyl]piperazin-1-yl]-5-fluorobenzonitrile](/img/structure/B7432384.png)
![N-(pyridin-2-ylmethyl)-3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanamide](/img/structure/B7432391.png)
![2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7432393.png)
![1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide](/img/structure/B7432398.png)
![N-[2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B7432402.png)
